N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting bacterial enzymes or disrupting cell membrane integrity, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Similar structure but lacks the oxolane ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyridine ring and exhibits anti-tubercular activity.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains both furan and pyridine rings but differs in the thiazole ring.
Uniqueness
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which can impart different chemical and biological properties compared to similar compounds. This structural feature may enhance its stability, solubility, and overall bioactivity.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1,3,5-7,9,14H,2,4,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCLMMHJRRHLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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